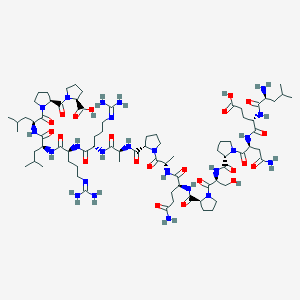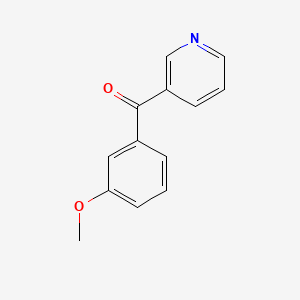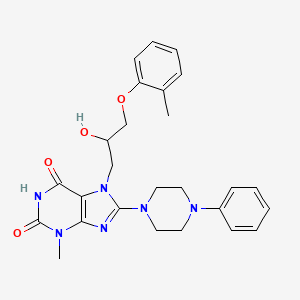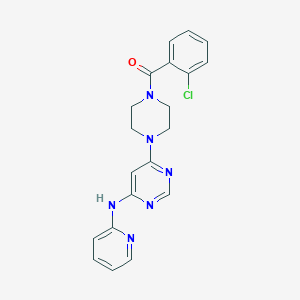
BigLEN (小鼠)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BigLEN (Lipid-Encapsulated Nanoparticles) is a novel method of delivering drugs, proteins, and other molecules to target tissues in vivo or in vitro. This method has been developed by researchers at the University of California, San Diego and has been used in a wide range of laboratory experiments and clinical trials. BigLEN has been shown to be effective in delivering drugs and other molecules to target tissues with greater efficiency than other methods, such as liposomes or micelles. BigLEN has been found to be a safe and efficient method of drug delivery, as well as being capable of delivering a variety of molecules and drugs.
科学研究应用
1. Regulation of T Cell Activation and Antitumor Immunity BigLEN, through its interaction with the G-protein-coupled receptor GPR171, suppresses T cell receptor-mediated signaling pathways and inhibits T cell proliferation . This interaction leads to a decrease in T cell hyperactivity to antigen stimulation. In the context of cancer, GPR171 knockout mice exhibit enhanced antitumor immunity . Thus, the GPR171/BigLEN axis can be modulated for cancer immunotherapy .
2. Control of Food Intake and Body Weight BigLEN has been found to regulate food intake in mice . It acts through the GPR171 receptor, which is expressed in the hypothalamus, a region of the brain known to control feeding behaviors . Knockdown of GPR171 in the hypothalamus leads to a decrease in BigLEN signaling and results in changes in food intake and metabolism .
Regulation of Anxiety Behaviors
In addition to its role in feeding, BigLEN is also thought to regulate anxiety behaviors . This is likely due to its action on GPR171 receptors in the brain, although the exact mechanisms are still being explored .
Inhibition of Glutamate Release
BigLEN has been shown to inhibit the release of glutamate onto parvocellular neurons of the paraventricular nucleus . This process is dependent upon the activation of postsynaptic G proteins .
5. Potential Role in Neuroendocrine Peptide Deorphanization BigLEN is a proSAAS-derived neuropeptide . ProSAAS is a precursor protein that is processed into several active neuropeptides, including BigLEN . The study of BigLEN and its receptor GPR171 could contribute to the field of neuroendocrine peptide deorphanization, which involves identifying the functions of previously ‘orphan’ peptides .
6. Potential Therapeutic Target for Metabolic Disorders Given its role in regulating food intake and body weight, BigLEN could be a potential therapeutic target for metabolic disorders . For instance, modulating the activity of the BigLEN-GPR171 system could potentially be used to treat conditions such as obesity or anorexia .
作用机制
Target of Action
BigLEN (mouse) is a potent and selective agonist of the orphan G protein-coupled receptor 171 (GPR171) . GPR171 is expressed in the hypothalamus and T cells , playing a significant role in feeding and anxiety behaviors .
Mode of Action
BigLEN interacts with GPR171, activating it . The activation of GPR171 by BigLEN is dependent on the four C-terminal amino acids of BigLEN . Overexpression of GPR171 leads to an increase in binding and signaling by BigLEN .
Biochemical Pathways
The BigLEN-GPR171 system modulates feeding-related behaviors within the hypothalamus . In T cells, BigLEN interacts with GPR171 to suppress T cell receptor-mediated signaling pathways and inhibit T cell proliferation .
Pharmacokinetics
It is known that biglen can regulate responses associated with food intake and metabolism .
Result of Action
In the hypothalamus, the BigLEN-GPR171 system plays an important role in regulating responses associated with feeding and metabolism . In mice, shRNA-mediated knockdown of hypothalamic GPR171 leads to a decrease in BigLEN signaling and results in changes in food intake and metabolism . In T cells, the loss of GPR171 leads to hyperactivity to antigen stimulation .
Action Environment
The environment in which BigLEN acts is primarily within the hypothalamus and T cells . The expression and activity of GPR171 in the hypothalamus complement the expression of BigLEN, and its level and activity are elevated in mice lacking BigLEN
属性
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H130N24O22/c1-39(2)34-44(79)62(109)91-48(24-26-60(106)107)66(113)96-51(37-59(81)105)73(120)99-30-12-20-55(99)70(117)97-52(38-103)74(121)100-31-13-19-54(100)69(116)93-47(23-25-58(80)104)63(110)89-43(8)71(118)98-29-11-18-53(98)68(115)88-42(7)61(108)90-45(16-9-27-86-77(82)83)64(111)92-46(17-10-28-87-78(84)85)65(112)94-49(35-40(3)4)67(114)95-50(36-41(5)6)72(119)101-32-14-21-56(101)75(122)102-33-15-22-57(102)76(123)124/h39-57,103H,9-38,79H2,1-8H3,(H2,80,104)(H2,81,105)(H,88,115)(H,89,110)(H,90,108)(H,91,109)(H,92,111)(H,93,116)(H,94,112)(H,95,114)(H,96,113)(H,97,117)(H,106,107)(H,123,124)(H4,82,83,86)(H4,84,85,87)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWHHQZTIIRRRA-REWHPCPNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H130N24O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1756.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BigLEN (mouse) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2763534.png)


![3-(4-fluorophenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B2763540.png)
![1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2763542.png)

![{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2763546.png)
![6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2763547.png)

![[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride](/img/structure/B2763551.png)


![2-[[1-[(2-Bromophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2763555.png)
